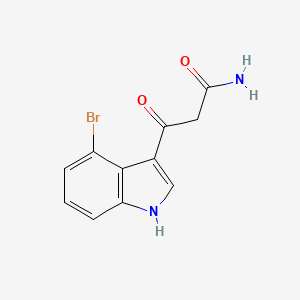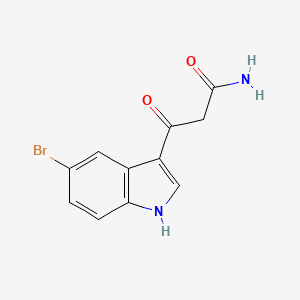![molecular formula C7H9ClN4 B1407606 Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride CAS No. 1609395-16-5](/img/structure/B1407606.png)
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride
Overview
Description
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Mechanism of Action
Target of Action
The primary target of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from performing its normal function in the cell cycle
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the halt of cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation due to the interruption of the cell cycle . This can lead to the death of cancer cells, providing a potential therapeutic benefit in the treatment of cancer .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are involved in cell signaling pathways . By binding to the active sites of these enzymes, this compound can modulate their activity, leading to changes in cellular functions. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis. Moreover, it affects the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites . This binding can either block the substrate from accessing the enzyme or alter the enzyme’s conformation, rendering it inactive. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These long-term effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle. Additionally, this compound can alter metabolite levels, leading to changes in cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high purity and yield. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It serves as a pharmacophore in the development of new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used as a scaffold for designing kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant biological activities, including CDK2 inhibition.
Uniqueness
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride stands out due to its specific structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-4-6-5-10-11-3-1-2-9-7(6)11;/h1-3,5H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQRLWKZORXMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)





